molecular formula C15H12ClFN2O B2800815 1-(2-Chloropyridine-4-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 1209539-02-5

1-(2-Chloropyridine-4-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2800815
CAS No.: 1209539-02-5
M. Wt: 290.72
InChI Key: AKMRZBIXKUITOR-UHFFFAOYSA-N
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Description

1-(2-Chloropyridine-4-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridine moiety and a fluorinated tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridine-4-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-chloropyridine-4-carbonyl chloride, which is then reacted with 7-fluoro-1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridine-4-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloropyridine-4-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anticancer properties might involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

1-(2-Chloropyridine-4-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

    2-Chloropyridine-4-carbonyl chloride: A precursor in the synthesis of the target compound, known for its reactivity and use in organic synthesis.

    7-Fluoro-1,2,3,4-tetrahydroquinoline: Another precursor, which contributes the fluorinated tetrahydroquinoline ring to the final compound.

    2-Chloro-6-methylpyridine-4-carbonyl chloride: A structurally related compound with similar reactivity but different substitution patterns.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O/c16-14-8-11(5-6-18-14)15(20)19-7-1-2-10-3-4-12(17)9-13(10)19/h3-6,8-9H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMRZBIXKUITOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)F)N(C1)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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